molecular formula C8H4Br2N2O2 B3293925 3,6-dibromo-2H-indazole-4-carboxylic acid CAS No. 885523-75-1

3,6-dibromo-2H-indazole-4-carboxylic acid

Cat. No.: B3293925
CAS No.: 885523-75-1
M. Wt: 319.94 g/mol
InChI Key: GJVLVGZVOURVOK-UHFFFAOYSA-N
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Description

3,6-Dibromo-2H-indazole-4-carboxylic acid is a brominated derivative of indazole, a heterocyclic compound containing a fused benzene and pyrazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-dibromo-2H-indazole-4-carboxylic acid typically involves the bromination of indazole derivatives. One common method is the bromination of 2H-indazole-4-carboxylic acid using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst such as iron or aluminum chloride. The reaction is usually carried out in an organic solvent like chloroform or dichloromethane at room temperature or slightly elevated temperatures .

Industrial Production Methods

large-scale synthesis would likely involve similar bromination reactions with optimized conditions for yield and purity, possibly using continuous flow reactors to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

3,6-Dibromo-2H-indazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

    Substitution Reactions: Various substituted indazole derivatives.

    Coupling Reactions: Biaryl or alkyne-linked indazole derivatives.

    Reduction Reactions: 2H-indazole-4-carboxylic acid.

Scientific Research Applications

3,6-Dibromo-2H-indazole-4-carboxylic acid has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential anticancer, anti-inflammatory, and antimicrobial agents.

    Organic Synthesis: Used as an intermediate in the synthesis of more complex heterocyclic compounds.

    Material Science:

Mechanism of Action

The mechanism of action of 3,6-dibromo-2H-indazole-4-carboxylic acid in biological systems is not well-defined. indazole derivatives are known to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding, π-π stacking, and hydrophobic interactions. These interactions can modulate biological pathways, leading to therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to the presence of two bromine atoms at specific positions on the indazole ring. This dual bromination enhances its reactivity and allows for more diverse chemical modifications compared to its mono-brominated or non-brominated counterparts .

Properties

IUPAC Name

3,6-dibromo-2H-indazole-4-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Br2N2O2/c9-3-1-4(8(13)14)6-5(2-3)11-12-7(6)10/h1-2H,(H,11,12)(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJVLVGZVOURVOK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C2=C(NN=C21)Br)C(=O)O)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Br2N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.94 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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